Validated Terbinafine Synthesis Intermediate
N-Methyl-1-(2-naphthyl)ethanamine hydrochloride is a validated key intermediate in the commercial synthesis of terbinafine hydrochloride, a potent squalene epoxidase inhibitor (Ki = 30 nM against Candida) with broad-spectrum antifungal activity . This synthetic route is specific to the N-methyl-2-naphthyl substitution pattern; the non-methylated analog 1-(2-naphthyl)ethanamine (CAS 39110-76-4) and the 1-naphthyl positional isomer cannot serve as direct substitutes in this established industrial pathway [1]. The hydrochloride salt form is particularly advantageous in the multi-step synthesis, as it provides the precise stoichiometry and reactive amine species required for downstream coupling reactions without introducing counterion variability or free base instability .
| Evidence Dimension | Synthetic pathway compatibility as pharmaceutical intermediate |
|---|---|
| Target Compound Data | Validated key intermediate in terbinafine hydrochloride commercial synthesis route; hydrochloride salt form with defined stoichiometry |
| Comparator Or Baseline | 1-(2-Naphthyl)ethanamine (non-methylated primary amine) and 1-(1-naphthyl)ethanamine (positional isomer) - not commercially established as intermediates for terbinafine synthesis |
| Quantified Difference | Qualitative difference in synthetic route compatibility; quantitative data for target compound not directly available (proprietary industrial synthesis) |
| Conditions | Multi-step organic synthesis of terbinafine hydrochloride, an FDA-approved antifungal drug |
Why This Matters
Procurement of this specific compound is mandatory for executing the established, validated synthetic route to terbinafine; substitution with related amines would necessitate complete route revalidation and may yield inactive products, as demonstrated by structure-activity studies where replacement of the 2-naphthyl moiety with 1-naphthyl or styryl groups afforded inactive antifungal compounds [1].
- [1] EurekaMag. N-substituted 1-aryl-2-(1H-imidazol-1-yl)-1-ethanamines with broad spectrum in vitro antimycobacterial and antifungal activities. Replacement of biphenyl with 1-naphthyl and styryl moieties afforded inactive products. View Source
